molecular formula C14H9ClN2O B11925710 1-(4-Chlorophenyl)quinazolin-4(1H)-one

1-(4-Chlorophenyl)quinazolin-4(1H)-one

Cat. No.: B11925710
M. Wt: 256.68 g/mol
InChI Key: QPJPUHAJSNPGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core with a 4-chlorophenyl group attached, making it a significant molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)quinazolin-4(1H)-one typically involves the condensation of 4-chloroaniline with anthranilic acid, followed by cyclization. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products:

  • Quinazoline N-oxides
  • Dihydroquinazoline derivatives
  • Substituted quinazolinones

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Chlorophenyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives:

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

1-(4-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C14H9ClN2O/c15-10-5-7-11(8-6-10)17-9-16-14(18)12-3-1-2-4-13(12)17/h1-9H

InChI Key

QPJPUHAJSNPGLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.